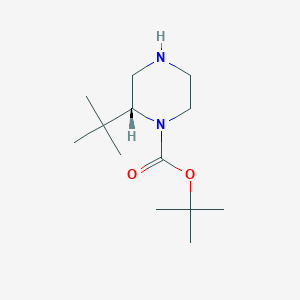

(R)-1-Boc-2-(tert-butyl)piperazine

Description

The Piperazine (B1678402) Core: A Versatile Scaffold in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs. acs.orgnih.gov Its prevalence stems from a unique combination of properties. The piperazine core can act as a flexible linker, a key pharmacophoric element, or a modulator of physicochemical properties such as solubility and basicity. nih.gov This versatility has established it as a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in molecules with diverse biological targets. nih.govrsc.org While functionalization has traditionally focused on the nitrogen atoms, recent research has increasingly explored the synthetic potential of substituting the carbon atoms of the piperazine ring to access novel chemical space. acs.orgresearchgate.net

The Imperative of Enantiomerically Pure Piperazines in Stereoselective Synthesis

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. rsc.org This reality underscores the critical importance of stereoselective synthesis, the ability to produce a single, desired stereoisomer of a molecule. numberanalytics.com

The synthesis of enantiomerically pure piperazines is a key objective in this field. rsc.org These molecules serve as valuable chiral building blocks, allowing for the construction of more complex chiral molecules with a high degree of stereochemical control. nih.gov The development of efficient synthetic routes to enantiomerically pure piperazines, often starting from readily available chiral precursors like amino acids, has been a significant focus of research. rsc.orgnih.gov

(R)-1-Boc-2-(tert-butyl)piperazine: A Strategic Chiral Synthon in Contemporary Chemical Synthesis

This compound stands out as a particularly strategic chiral synthon in the toolbox of the modern organic chemist. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This specific compound incorporates several key features that make it highly valuable:

Defined Stereochemistry: The "(R)" designation indicates a specific and known three-dimensional arrangement at the chiral center (the carbon atom bearing the tert-butyl group). This pre-defined stereochemistry is crucial for controlling the stereochemical outcome of subsequent reactions.

The Boc Protecting Group: The "1-Boc" portion of the name refers to a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms. ziuma.com The Boc group is a widely used protecting group in organic synthesis. It temporarily blocks the reactivity of one nitrogen atom, allowing the chemist to selectively perform reactions on the other nitrogen or elsewhere in the molecule. ziuma.com The Boc group is advantageous because it is stable under many reaction conditions but can be easily removed under mild acidic conditions when no longer needed. ziuma.com

The Tert-butyl Group: The bulky tert-butyl group at the 2-position plays a significant role in influencing the conformation of the piperazine ring and can provide a high degree of steric hindrance. This steric bulk is instrumental in directing the approach of incoming reagents, thereby controlling the stereochemistry of new bond formation. This is a fundamental principle of asymmetric synthesis, where a chiral auxiliary directs the formation of a new stereocenter. numberanalytics.com

The strategic combination of a defined stereocenter, a versatile protecting group, and a sterically demanding substituent makes this compound a powerful tool for the construction of complex, enantiomerically pure molecules. Its use exemplifies the broader strategy of employing chiral auxiliaries to achieve high levels of stereoselectivity in chemical reactions. wikipedia.orgnumberanalytics.com Chiral auxiliaries are temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction and are subsequently removed. wikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQSTKTENQARL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of R 1 Boc 2 Tert Butyl Piperazine and Analogous Chiral 2 Substituted Piperazines

Stereocontrolled Approaches to the Piperazine (B1678402) Ring System

The development of efficient and highly selective methods for constructing chiral piperazine rings is a key focus in synthetic organic chemistry. These strategies are crucial for accessing specific stereoisomers of medicinally important compounds.

Exploitation of the Chiral Pool for Piperazine Scaffolds

The use of readily available chiral starting materials, known as the chiral pool, is a well-established strategy for the synthesis of complex chiral molecules. Natural products like amino acids and carbohydrates serve as versatile building blocks for constructing chiral piperazine frameworks. nih.govrsc.org

One approach begins with α-amino acids, leading to the formation of orthogonally protected, enantiomerically pure 2-substituted piperazines in a four-step sequence. rsc.org A key step in this process is an aza-Michael addition involving a chiral 1,2-diamine, which is itself derived from an amino acid, and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method has proven to be scalable to multigram quantities and applicable to the synthesis of related chiral 1,4-diazepanes and 1,4-diazocanes. rsc.org

For instance, the synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary in combination with N-Boc glycine. nih.gov The process involves the formation of a protected 2-oxopiperazine intermediate, which undergoes diastereoselective methylation to yield the desired product with high diastereomeric excess. nih.gov Similarly, chiral amino alcohols derived from amino acids have been used to create chiral piperazines that act as effective catalysts in the enantioselective addition of dialkylzincs to aryl aldehydes. rsc.org

Carbohydrates also represent a valuable source of chirality. For example, 4-O-trifloxy-2,3-anhydro-ribopyranosides have been used in reactions with N,N′-disubstituted ethylenediamines to produce chiral tetrasubstituted piperazines. nih.gov This reaction proceeds via a simultaneous nucleophilic attack of the two nitrogen atoms on the epoxy triflate, resulting in a pyrano-fused piperazine structure in good yield. nih.gov

Asymmetric Catalysis in Piperazine Formation

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. youtube.com This approach is particularly valuable for the synthesis of chiral piperazines, with several transition metal-based catalytic systems being developed.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a significant method for creating carbon-carbon and carbon-nitrogen bonds with high enantioselectivity. nih.govthieme-connect.de This strategy has been successfully applied to the synthesis of chiral piperazin-2-ones and, subsequently, chiral piperazines. nih.govnih.gov

In this approach, differentially N-protected piperazin-2-ones undergo a palladium-catalyzed decarboxylative allylic alkylation. nih.gov The use of a chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, allows for the synthesis of α,α-disubstituted piperazin-2-ones in high yields and enantioselectivity. nih.gov These chiral piperazinone products can then be deprotected and reduced to the corresponding valuable gem-disubstituted piperazines. nih.gov This methodology has been instrumental in synthesizing imatinib (B729) analogues with tertiary piperazine moieties, which have shown comparable antiproliferative activity to their parent compound. nih.gov

Pyrroles have also been utilized as nucleophiles in palladium-catalyzed AAA reactions to generate chiral piperazinones. nih.gov By carefully selecting the pyrrole (B145914) nucleophile, it is possible to control the regioselectivity of the reaction, providing access to different piperazinone regioisomers. nih.gov This has been demonstrated in the total synthesis of (+)-agelastatin A. nih.gov

Below is a table summarizing representative results for the palladium-catalyzed asymmetric allylic alkylation to form chiral piperazinones.

| Starting Material | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| N-Boc-N'-benzyl-piperazin-2-one allyl ester | Pd₂(dba)₃, (R,R)-ANDEN-Ph PHOX | Allylated N-Boc-N'-benzyl-piperazin-2-one | 95 | 92 | nih.gov |

| N-Boc-N'-methyl-piperazin-2-one allyl ester | Pd₂(dba)₃, (R,R)-ANDEN-Ph PHOX | Allylated N-Boc-N'-methyl-piperazin-2-one | 93 | 94 | nih.gov |

| Boc-activated cyclopentene-1,4-diol & methyl 5-bromo-pyrrole-2-carboxylate | Pd₂(dba)₃CHCl₃, (R, R)-ligand | N-alkylated pyrrole | 83 | 92 | nih.gov |

Iridium-catalyzed asymmetric hydrogenation provides a direct and efficient route to chiral piperazines from pyrazine (B50134) precursors. acs.orgthieme-connect.com This method is characterized by its high enantioselectivity and the ability to produce a wide range of chiral piperazines, including those with substitutions at the 2, 3, and 5 positions. acs.org

The process typically involves the hydrogenation of pyrazines that have been activated by alkyl halides, using a chiral iridium catalyst. acs.org This activation strategy facilitates the hydrogenation process, leading to the formation of chiral piperazines with enantiomeric excesses of up to 96%. acs.org The practicality of this method is highlighted by its scalability and its application in the concise synthesis of drug molecules. acs.org

Another approach utilizes binuclear triple-chloro-bridged iridium(III) chiral diphosphine complexes to catalyze the hydrogenation of tosylamide-substituted pyrazines. thieme-connect.com This reaction yields chiral tetrahydropyrazines with high yields and enantioselectivities. These intermediates can be readily reduced to the corresponding chiral piperazines using reagents like lithium aluminum hydride. thieme-connect.com Threonine-derived P-stereogenic ligands have also been employed in iridium-catalyzed asymmetric hydrogenations to produce highly enantioenriched products. nih.gov

The following table presents selected examples of iridium-catalyzed asymmetric hydrogenation of pyrazine derivatives.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 2-Phenylpyrazine activated with MeI | [Ir(cod)Cl]₂ / (R)-Synphos | (R)-2-Phenylpiperazine | 95 | 92 | acs.org |

| 2-(4-Fluorophenyl)pyrazine activated with MeI | [Ir(cod)Cl]₂ / (R)-Synphos | (R)-2-(4-Fluorophenyl)piperazine | 96 | 94 | acs.org |

| N-Tosyl-2-phenylpyrazine | Binuclear Iridium(III) chiral diphosphine complex | N-Tosyl-2-phenyltetrahydropyrazine | >99 | 95 | thieme-connect.com |

Beyond palladium and iridium, other transition metals have been employed in the synthesis of chiral piperazines. Manganese(III) acetate, for example, can mediate oxidative radical cyclization reactions to form piperazine-containing dihydrofuran molecules. nih.gov This process involves the reaction of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also offer a promising route to nitrogen-containing six-membered heterocycles, including precursors to piperazines. scilit.com Catalysts based on metals such as nickel and iron have been shown to be effective in these transformations. scilit.com Additionally, cobalt-catalyzed asymmetric cyclopropanation and zirconium-catalyzed diastereocontrolled cyclization of amino alkenes represent other transition metal-mediated strategies that can be adapted for the synthesis of complex heterocyclic structures. organic-chemistry.org

Enantioselective α-C–H Lithiation-Trapping of N-Boc-Piperazines

Direct functionalization of the piperazine ring via asymmetric lithiation and trapping of an electrophile is a powerful strategy for synthesizing enantiopure α-substituted piperazines. acs.orgnih.gov This method avoids the need for pre-functionalized starting materials and allows for the direct introduction of a substituent at the C2 position.

The approach typically utilizes an α-methylbenzyl group on one of the nitrogen atoms of an N-Boc piperazine to direct the stereochemistry of the lithiation. nih.govthieme-connect.com The lithiation is carried out using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.orgnih.gov The resulting lithiated intermediate is then trapped with an electrophile to afford the α-substituted piperazine as a single stereoisomer. nih.gov

A key challenge in this methodology is the potential for ring-fragmentation of the lithiated piperazine. acs.org However, the use of a sterically hindered α-methylbenzyl group helps to suppress this side reaction. thieme-connect.com The choice of electrophile and the distal N-substituent have also been found to be crucial factors affecting the yield and enantioselectivity of the reaction. acs.orgnih.gov This method has been successfully applied to the synthesis of an intermediate for the HIV protease inhibitor Indinavir and for the stereoselective synthesis of 2,5-trans- and 2,6-trans-piperazines. acs.orgnih.gov

The table below provides examples of the enantioselective α-C–H lithiation-trapping of N-Boc-piperazines.

| N-Boc-Piperazine Derivative | Lithiation System | Electrophile | Product | Yield (%) | dr | Reference |

| N-Boc-N'-(α-methylbenzyl)piperazine | s-BuLi, (+)-sparteine surrogate | MeI | N-Boc-N'-(α-methylbenzyl)-2-methylpiperazine | 90 | 95:5 | thieme-connect.com |

| N-Boc-N'-(α-methylbenzyl)piperazine | s-BuLi, (-)-sparteine | PhCHO | N-Boc-N'-(α-methylbenzyl)-2-(hydroxy(phenyl)methyl)piperazine | 75 | >98:2 | nih.gov |

| N-Boc-N'-(α-methylbenzyl)piperazine | s-BuLi, (+)-sparteine surrogate | Allyl bromide | N-Boc-N'-(α-methylbenzyl)-2-allylpiperazine | 85 | 94:6 | nih.gov |

Mechanistic Elucidation via In Situ Spectroscopic Monitoring

In situ infrared (IR) spectroscopy has proven to be an invaluable tool for elucidating the mechanisms of asymmetric deprotonation reactions of N-Boc-piperazines. acs.org By monitoring the reaction in real-time, researchers can directly observe the formation of key intermediates. For instance, in the asymmetric deprotonation of N-Boc piperidine (B6355638) mediated by s-BuLi and a (+)-sparteine surrogate, in situ ReactIR spectroscopy allowed for the direct observation of a pre-lithiation complex. nih.gov

Mechanistic studies involving in situ IR spectroscopy have been crucial in optimizing lithiation times and identifying side reactions, such as the ring-fragmentation of lithiated piperazines. acs.org Kinetic measurements using this technique have revealed important details about the reaction order with respect to the amine, chiral ligand, and organolithium base. For example, in the (-)-sparteine-mediated lithiation of an N-Boc-N-(p-methoxyphenyl)allylamine, the reaction was found to be first order in the amine and zero order in the 1:1 base-ligand complex, with an inverse dependence on the concentration of n-BuLi. acs.org Such detailed kinetic analysis supports a reaction pathway involving a pre-lithiation complex and helps in refining reaction conditions for optimal yield and enantioselectivity. acs.org

Stereodirecting Effects of Electrophiles and Distal N-Substituents

The choice of electrophile and the nature of the substituent on the distal nitrogen atom (N-substituent) of the piperazine ring can have a profound and sometimes unexpected impact on the stereochemical outcome of asymmetric lithiation-trapping reactions. acs.orgnih.gov Mechanistic studies have revealed that these factors are often the main determinants of both the yield and enantioselectivity of the reaction. acs.orgnih.gov

The influence of the electrophile, which is the final reagent added to the reaction, suggests that the stereochemistry is not solely determined by the initial deprotonation step but also by the subsequent trapping of the lithiated intermediate. acs.orgnih.gov The steric and electronic properties of the electrophile can influence the facial selectivity of its approach to the chiral lithiated piperazine.

Furthermore, the substituent on the distal nitrogen atom plays a critical role in controlling the conformation of the piperazine ring and, consequently, the stereochemical course of the reaction. acs.org Sterically hindered N-alkyl groups have been shown to minimize ring-fragmentation of the lithiated intermediates. acs.orgnih.gov A "diamine switch" strategy has also been developed to enhance enantioselectivity with specific electrophiles, highlighting the intricate interplay between the various components of the reaction system. acs.orgnih.gov

Table 1: Influence of Electrophile and Distal N-Substituent on Asymmetric Piperazine Synthesis This table is a representative example based on findings and is for illustrative purposes.

| Distal N-Substituent | Electrophile | Enantiomeric Ratio (er) | Yield (%) | Reference |

|---|---|---|---|---|

| α-methylbenzyl | Me₃SiCl | 95:5 | High | acs.orgnih.gov |

| α-methylbenzyl | Benzyl bromide | 80:20 | Moderate | acs.orgnih.gov |

| Isopropyl | Me₃SiCl | 90:10 | High | acs.org |

Chiral Ligand Systems for Asymmetric Deprotonation

The choice of the chiral ligand is paramount in achieving high enantioselectivity in the deprotonation of N-Boc-piperazines. Historically, the naturally occurring lupin alkaloid (-)-sparteine has been the most significant chiral ligand for these transformations when using organolithium bases like s-BuLi. whiterose.ac.uk The complex formed between the organolithium reagent and the chiral ligand creates a chiral environment that directs the deprotonation to one of the two enantiotopic protons adjacent to the nitrogen atom.

In addition to (-)-sparteine, significant effort has been dedicated to the development of sparteine (B1682161) surrogates and other novel chiral ligand systems to overcome the limitations of the natural product, such as its availability in only one enantiomeric form. nih.gov The design of new C₂-symmetric and non-symmetric P,N-ligands has expanded the toolbox for asymmetric catalysis. nih.gov These modular ligands can be fine-tuned to improve performance in various metal-catalyzed reactions, sometimes outperforming traditional N,N-ligands like sparteine. nih.govscispace.com

Table 2: Common Chiral Ligands for Asymmetric Deprotonation of Piperazines

| Ligand | Type | Common Application | Reference |

|---|---|---|---|

| (-)-Sparteine | N,N-Ligand | Asymmetric lithiation of N-Boc heterocycles | whiterose.ac.ukacs.org |

| (+)-Sparteine Surrogate | N,N-Ligand | Asymmetric lithiation of N-Boc piperidine | nih.gov |

Multicomponent Reactions and Intramolecular Cyclization Strategies

Multicomponent reactions (MCRs) offer an efficient and convergent approach to constructing complex molecules like piperazines in a single step from multiple starting materials. organic-chemistry.orgacs.org The Ugi four-component reaction (U-4CR) is a prominent example that has been successfully employed for the synthesis of highly substituted piperazine scaffolds. organic-chemistry.org For instance, the Ugi/Deboc/Cyclize (UDC) strategy, which utilizes a Boc-protected starting material, allows for the one-pot synthesis of diketopiperazines, which can then be reduced to the corresponding piperazines. organic-chemistry.org

Intramolecular cyclization strategies provide another powerful route to chiral piperazines. These methods often start from acyclic precursors that are designed to undergo a ring-closing reaction to form the piperazine core. An example is the intramolecular [3+2]-cycloaddition of an azide (B81097) to a C-C double bond, which generates a triazoline intermediate that can be converted to a 2-(chloromethyl)piperazine. nih.gov Another approach involves the intramolecular Mitsunobu or Fukuyama-Mitsunobu cyclization of a protected diamino-alcohol, which can be derived from natural amino acids to yield enantiopure cis-2,5-disubstituted piperazines. nih.gov

Catalytic Reductive Cyclization of Dioximes to Boc-Protected Piperazines

A novel and practical strategy for constructing the piperazine ring involves the catalytic reductive cyclization of dioximes. mdpi.com This method allows for the formation of the piperazine core from a primary amino group, which is a common functional group in many pharmaceuticals and natural products. mdpi.com

The process typically involves the reaction of a primary amine with a suitable precursor to form a dioxime, which then undergoes catalytic hydrogenation to yield the piperazine. The reaction conditions can be optimized to produce Boc-protected piperazines directly, which simplifies product isolation and is advantageous for subsequent synthetic manipulations. mdpi.com For instance, dialdooximes can be successfully cyclized using a palladium on carbon (Pd/C) catalyst, while diketooximes often require a Raney nickel (Ra-Ni) catalyst for efficient conversion. mdpi.com This methodology has been successfully applied to the synthesis of piperazine-modified amino acid derivatives. mdpi.com

Strategic Application of Protecting Groups in Chiral Piperazine Synthesis

The Tert-Butoxycarbonyl (Boc) Group: Its Indispensable Role in Stereocontrolled Amination

The tert-butoxycarbonyl (Boc) group is arguably one of the most important protecting groups in the synthesis of chiral piperazines. Its widespread use stems from its ability to direct lithiation to the adjacent carbon atom, its steric bulk which influences the conformation of the piperazine ring, and its relative ease of introduction and removal under conditions that are compatible with many other functional groups. nih.gov

In the context of asymmetric deprotonation, the Boc group is essential for activating the α-protons, making them sufficiently acidic for removal by a strong base like s-BuLi. whiterose.ac.uk The coordination of the carbonyl oxygen of the Boc group to the lithium cation helps to stabilize the resulting lithiated intermediate, which is a key factor in the success of these reactions. acs.org

Furthermore, the steric hindrance provided by the Boc group can influence the diastereoselectivity of subsequent reactions. For example, in the synthesis of trans-2,6-disubstituted piperazines, the Boc group on one nitrogen directs the stereoselective introduction of a second substituent at the other stereocenter. clockss.org The Boc group's role extends to facilitating the purification of intermediates and final products, as it often imparts crystallinity and favorable chromatographic properties. researchgate.net Its stability under a wide range of reaction conditions, coupled with its straightforward cleavage under acidic conditions (e.g., with trifluoroacetic acid), makes it an indispensable tool for the stereocontrolled synthesis of complex piperazine derivatives like (R)-1-Boc-2-(tert-butyl)piperazine. clockss.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (-)-sparteine |

| 2-(chloromethyl)piperazine |

| Diketopiperazines |

| N-Boc piperidine |

| N-Boc-N-(p-methoxyphenyl)allylamine |

| s-BuLi (sec-Butyllithium) |

| n-BuLi (n-Butyllithium) |

| Trifluoroacetic acid |

| Palladium on carbon (Pd/C) |

Regioselective Mono-Boc Protection Protocols for Piperazine Derivatives

The selective protection of one nitrogen atom in a symmetrical diamine like piperazine presents a significant synthetic challenge. Direct mono-N-Boc protection of piperazine is often complicated by the formation of the di-protected byproduct. sigmaaldrich.com

Several strategies have been developed to achieve regioselective mono-Boc protection. One common approach involves using a large excess of the diamine to favor the mono-protected product, though this is not always practical for valuable or complex diamines. sciforum.net An alternative method involves the in-situ generation of a mono-hydrochloride salt of the diamine using reagents like trimethylsilyl (B98337) chloride (Me3SiCl) or thionyl chloride (SOCl2) as an HCl source. This effectively blocks one amine group, allowing for the selective protection of the other with di-tert-butyl dicarbonate (B1257347) (Boc2O). scielo.org.mx This "one-pot" procedure has demonstrated good yields for the mono-Boc protection of various diamines, including chiral cyclohexane-1,2-diamine. scielo.org.mx

Another technique employs an acid, such as trifluoroacetic acid (TFA), to protonate one of the nitrogen atoms, thereby deactivating it towards reaction with Boc-anhydride. sciforum.net The combination of an acid and a catalyst, like iodine, has been shown to improve yields for the mono-Boc protection of valuable diamines. sciforum.net For instance, a model reaction with piperazine using one equivalent of HCl achieved a 70-80% yield of mono-Boc piperazine. sciforum.net

Flow chemistry has also emerged as a tool for controlling the mono-protection of diamines, with reported yields of around 45% using 0.8 equivalents of Boc2O. sciforum.net These methods provide a toolbox for chemists to selectively introduce the Boc protecting group, a critical step in the multi-step synthesis of complex chiral piperazines.

Interactive Data Table: Regioselective Mono-Boc Protection Methods

| Method | Reagents | Key Feature | Reported Yield | Reference |

|---|---|---|---|---|

| In-situ Salt Formation | Diamine, Me3SiCl or SOCl2, Boc2O | One-pot procedure | Good | scielo.org.mx |

| Acid Deactivation | Diamine, 1 eq. TFA, 1 eq. Boc2O, I2 (cat.) | Use of acid to block one nitrogen | 55% (for bispidine) | sciforum.net |

| Flow Chemistry | Diamine, 0.8 eq. Boc2O | Controlled reaction conditions | ~45% | sciforum.net |

| Acid Deactivation (Model) | Piperazine, 1 eq. HCl, Boc2O | Simple acid deactivation | 70-80% | sciforum.net |

Design and Implementation of Orthogonal Protecting Group Schemes

In the synthesis of complex molecules like asymmetrically substituted piperazines, orthogonal protecting groups are essential. These are groups that can be removed under distinct conditions, allowing for the selective deprotection and subsequent functionalization of different sites in the molecule. rsc.org

A common strategy for synthesizing orthogonally protected 2-substituted chiral piperazines starts from α-amino acids. rsc.org This approach allows for the introduction of chirality from a readily available source. The synthesis often involves the use of protecting groups such as carbamates (e.g., Boc and Cbz) and nosyl (Ns) groups. researchgate.net For example, a synthetic route might involve an N-Boc or N-Ns protected piperazine, which can be selectively deprotected later in the synthetic sequence. researchgate.net

One reported methodology describes a four-step synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids. rsc.org A key step in this sequence is an aza-Michael addition. This method has been validated with different protecting groups and on a multigram scale, demonstrating its practicality. rsc.org

Another approach utilizes a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold, prepared from bis-carbamate protected piperazine-2-carboxylic acids. researchgate.net This scaffold serves as an orthogonally protected piperazine from which various 2-substituted derivatives can be prepared. researchgate.net The choice of protecting groups is critical for the successful synthesis of the target molecule, enabling chemists to control the reactivity of the piperazine nitrogens at different stages.

Interactive Data Table: Orthogonal Protection Strategies for Chiral Piperazines

| Starting Material | Key Transformation | Protecting Groups | Outcome | Reference |

|---|---|---|---|---|

| α-Amino Acids | Aza-Michael addition | Various orthogonal groups | Enantiomerically pure 2-substituted piperazines | rsc.org |

| Nosylamide-activated aziridines | Aminolysis and Fukuyama-Mitsunobu cyclization | N-Boc or N-Ns | Optically pure N-protected piperazines | researchgate.net |

| Bis-carbamate protected piperazine-2-carboxylic acids | Formation of a tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one scaffold | Carbamates | Orthogonally protected 2-substituted piperazines | researchgate.net |

Process Chemistry Innovations and Scalable Synthetic Routes for Chiral Piperazines

The transition from a laboratory-scale synthesis to industrial production requires the development of efficient, robust, and scalable processes. This is particularly true for the synthesis of chiral piperazines, which are often key intermediates in the production of active pharmaceutical ingredients (APIs).

A key aspect of process development is the optimization of reaction conditions and the use of cost-effective and readily available starting materials. For example, a scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed starting from α-amino acids. rsc.org This route has been successfully performed on a multigram scale, indicating its potential for larger-scale production. rsc.org

Another approach to scalable synthesis involves the development of concise synthetic routes that minimize the number of steps and purification procedures. For instance, a four-step sequence to chiral piperazines requiring only a single final chromatographic purification has been reported. researchgate.net Some synthetic routes for N-Boc piperazine have been developed with industrial production in mind, focusing on easily available raw materials, mild reaction conditions, and high yields and purity. google.com One such method starts from diethanolamine (B148213) and proceeds through chlorination, Boc protection, and aminolysis cyclization. google.com

The development of kilogram-scale synthesis methods is a significant achievement in process chemistry. For example, a new method for producing a chiral piperazine derivative on a kilogram scale was developed using 2-chloro-6-fluorobenzaldehyde, avoiding the use of transition metals and protective groups in a five-step linear synthesis. mdpi.com

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. researchgate.net These principles include the use of renewable feedstocks, the reduction of derivatives, the use of catalytic reagents, and the design of energy-efficient processes. acs.org

In the context of chiral piperazine synthesis, green chemistry approaches include the use of environmentally benign solvents and catalysts. researchgate.net For example, photoredox catalysis has emerged as a greener method for C-H functionalization of piperazines, using visible light to generate reactive intermediates. mdpi.com Both transition-metal and organic photocatalysts have been employed for this purpose. mdpi.com The use of organic photocatalysts, such as acridinium (B8443388) salts, offers a more sustainable alternative to expensive and potentially toxic transition-metal catalysts. mdpi.com

Furthermore, the development of one-pot reactions and multi-component reactions contributes to green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. researchgate.net For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild and efficient route to 2-substituted piperazines. organic-chemistry.org The transition of such methods from batch to continuous flow conditions can further enhance their sustainability and scalability. mdpi.com

Sophisticated Chemical Transformations and Regioselective Functionalization of R 1 Boc 2 Tert Butyl Piperazine Derivatives

Reactivity Profiles of Boc-Protected Piperazine (B1678402) Nitrogen Atoms

The synthetic utility of (R)-1-Boc-2-(tert-butyl)piperazine is fundamentally governed by the differential reactivity of its two nitrogen atoms. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common carbamate (B1207046) protecting group in organic synthesis. This protection renders the N1 nitrogen largely unreactive towards typical electrophilic and basic conditions by delocalizing its lone pair of electrons into the adjacent carbonyl group. The Boc group itself is stable under a wide range of non-acidic conditions but can be selectively removed using strong acids like trifluoroacetic acid (TFA), which facilitates an orthogonal strategy for sequential functionalization. iris-biotech.desigmaaldrich.com

In contrast, the N4 nitrogen exists as a free secondary amine, making it the primary site for initial synthetic modifications. Its nucleophilicity and basicity allow for a host of classical amine reactions. The steric bulk of the C2-tert-butyl group is expected to exert significant influence, directing incoming electrophiles to approach the N4 atom from the less hindered face, thereby controlling the conformational outcome of the product.

Common transformations at the N4 position include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

| Reaction Type | N4-Substituent | Reagents & Conditions | Significance | Reference |

|---|---|---|---|---|

| Reductive Amination | Benzyl | Benzaldehyde, Na(OAc)₃BH, ClCH₂CH₂Cl | Introduces a common and versatile arylmethyl group. | nih.gov |

| Acylation | Phenylacetyl | Phenylacetyl chloride, Et₃N, CH₂Cl₂ | Forms a stable amide linkage, often found in bioactive molecules. | rsc.org |

| Buchwald-Hartwig Arylation | 4-Nitrophenyl | 1-Fluoro-4-nitrobenzene, DMF, 120 °C | Creates a C-N bond to an aromatic ring, a key step in synthesizing many pharmaceutical intermediates. | scilit.com |

| Carbamoylation | tert-butyl carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Glacial Acetic Acid | Protects the N4-nitrogen, allowing for selective modification at other positions. | google.com |

Stereospecific Modifications at the Chiral 2-Carbon Center

While the C2 carbon of this compound is a quaternary, fully substituted center, its resident stereochemistry, in concert with the N1-Boc group, provides powerful stereodirecting influence over functionalization at adjacent carbon atoms, particularly at the C3 and C6 positions. The most prominent method for achieving such functionalization is directed metalation, specifically α-lithiation followed by trapping with an electrophile. beilstein-journals.orgmdpi.com

This strategy relies on the ability of the N-Boc group to direct a strong base, typically sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA, to deprotonate an adjacent α-carbon. beilstein-journals.org In the case of this compound, the C2 position is blocked. Therefore, lithiation occurs exclusively at the C6 position. The existing chirality at C2 and the sterically demanding nature of the tert-butyl group force the lithiation and subsequent electrophilic quench to occur with high diastereoselectivity. The incoming electrophile will preferentially add to the face opposite the C2-tert-butyl group, leading to a thermodynamically favored trans-2,6-disubstituted product. beilstein-journals.orgacs.org

This stereospecific C-H functionalization is a powerful tool for building complex molecular architectures from a simple chiral starting material. The choice of electrophile determines the nature of the newly introduced substituent at C6.

| Starting Material (Analogue) | Reagents (Lithiation/Trapping) | Electrophile (E+) | Product (Major Diastereomer) | Yield / d.r. | Reference |

|---|---|---|---|---|---|

| N-Boc-2-methylpiperazine | 1. s-BuLi, TMEDA, Et₂O, -78 °C 2. E+ | D₂O | trans-N-Boc-2-deuterio-6-methylpiperazine | 86% / >98:2 | beilstein-journals.org |

| N-Boc-2-methylpiperazine | 1. s-BuLi, TMEDA, Et₂O, -78 °C 2. E+ | CH₃I | trans-N-Boc-2,6-dimethylpiperazine | 70% / >98:2 | beilstein-journals.org |

| N-Boc-N'-benzylpiperazine | 1. s-BuLi, (-)-sparteine (B7772259), -78 °C 2. E+ | (CH₃)₃SiCl | (R)-N-Boc-N'-benzyl-2-(trimethylsilyl)piperazine | 85% / 96:4 e.r. | acs.orgnih.gov |

| N-Boc-N'-t-butylpiperazine | 1. s-BuLi, (-)-sparteine, -78 °C 2. E+ | CO₂ then CH₂N₂ | (R)-1-Boc-4-tert-butyl-piperazine-2-carboxylate | 75% / 89:11 e.r. | researchgate.net |

Post-Synthetic Derivatization for Chemical Library Development and Advanced Scaffolds

The true value of this compound as a building block is realized through post-synthetic derivatization, which allows for the rapid generation of chemical libraries for drug discovery. nih.govmdpi.com The ability to functionalize the scaffold at three distinct points (N1, N4, and C6) using orthogonal protecting group strategies is key to this process. iris-biotech.deresearchgate.net

A typical diversification strategy might proceed as follows:

N4-Functionalization: The free secondary amine is first derivatized via reactions like acylation or reductive amination.

C6-Functionalization: Stereoselective lithiation and trapping introduces a second point of diversity, creating a trans-2,6-disubstituted piperazine.

N1-Deprotection and Functionalization: The N1-Boc group, having served its directing and protecting role, is removed with acid. The newly liberated secondary amine at N1 can then be reacted with a third set of diverse building blocks.

This modular approach allows for the systematic exploration of the chemical space around the chiral piperazine core. acs.orgfigshare.com By varying the substituents at each of the three positions, a large library of unique, Csp³-rich compounds can be synthesized from a single, stereochemically defined precursor. nih.govfigshare.com These libraries are invaluable for screening against biological targets to identify novel therapeutic agents. Furthermore, the highly functionalized piperazine intermediates can serve as advanced scaffolds for the synthesis of more complex structures, such as constrained polycyclic or spirocyclic systems, which are of increasing interest in medicinal chemistry for their ability to provide novel intellectual property and improved pharmacological profiles. tandfonline.com

| Step | Target Position | Transformation | Example Reagent (R group) | Resulting Intermediate |

|---|---|---|---|---|

| 1 | N4 | Reductive Amination | Cyclohexanecarboxaldehyde (R¹) | N4-cyclohexylmethyl derivative |

| 2 | C6 | Lithiation / Electrophilic Quench | Benzyl bromide (R²) | trans-C6-benzyl, N4-cyclohexylmethyl derivative |

| 3 | N1 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Free amine at N1 |

| 4 | N1 | Acylation | 4-Fluorobenzoyl chloride (R³) | Final tri-substituted piperazine |

Advanced Analytical and Spectroscopic Techniques for Stereochemical Characterization and Mechanistic Inquiry of R 1 Boc 2 Tert Butyl Piperazine

High-Resolution Spectroscopic Methods for Structural and Stereochemical Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of (R)-1-Boc-2-(tert-butyl)piperazine, providing insights into its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the tert-butyl and piperazine (B1678402) moieties.

In ¹H NMR, the tert-butoxycarbonyl (Boc) group typically exhibits a singlet for the nine equivalent protons. The protons on the piperazine ring produce a complex series of multiplets due to their diastereotopic nature and coupling interactions. The chemical shifts and coupling constants of these protons are sensitive to the conformation of the piperazine ring and the orientation of the bulky tert-butyl group.

For the determination of enantiomeric purity, chiral derivatizing agents or chiral solvating agents are often employed. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can be distinguished by NMR due to their different chemical shifts. Variable-temperature NMR studies can also provide information on conformational dynamics, such as the rotation of the Boc group. nih.govresearchgate.net

Table 1: Representative NMR Data for Piperazine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~1.4 | s | tert-butyl (Boc) |

| ¹H | 2.5 - 3.8 | m | Piperazine ring protons |

| ¹³C | ~28 | s | (CH₃)₃C (Boc) |

| ¹³C | ~40-55 | m | Piperazine ring carbons |

| ¹³C | ~80 | s | C(CH₃)₃ (Boc) |

| ¹³C | ~155 | s | C=O (Boc) |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR) and Its Role in Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes of the molecule.

Key vibrational frequencies for this compound include the N-H stretching vibration of the secondary amine in the piperazine ring, typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the Boc protecting group gives rise to a strong absorption band around 1680-1700 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl and piperazine ring protons are also present in the spectrum.

In-situ IR spectroscopy can be particularly useful for monitoring reactions in real-time. nih.govresearchgate.net For instance, during the synthesis of this compound, the appearance of the characteristic C=O band of the Boc group and the disappearance of reactant signals can confirm the progression of the reaction.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3200 - 3400 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1680 - 1700 |

| C-N | Stretching | 1000 - 1250 |

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.

The mass spectrum of this compound will show the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, confirming the presence of the Boc group and the tert-butylpiperazine core.

X-ray Crystallography: Definitive Determination of Absolute Configuration

While spectroscopic methods provide valuable structural information, X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis can definitively establish the (R) configuration at the chiral center (C2 of the piperazine ring). This is typically achieved by using anomalous dispersion effects, which are sensitive to the absolute stereochemistry of the molecule. The determined crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's three-dimensional architecture.

Chromatographic Separations for Enantiomeric Purity and Resolution Analysis

Chromatographic techniques are essential for assessing the enantiomeric purity of this compound and for the separation of enantiomers. taylorfrancis.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the accurate determination of the enantiomeric excess (ee).

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. mdpi.com This analytical method is crucial for quality control during the synthesis of this compound, ensuring that the final product meets the required stereochemical purity for its intended application in pharmaceutical development. chemimpex.com

Computational Chemistry Approaches in the Exploration of R 1 Boc 2 Tert Butyl Piperazine Conformation and Reactivity

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

No specific research data is available to populate this section.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reaction Pathway Predictions

No specific research data is available to populate this section.

Versatile Applications of R 1 Boc 2 Tert Butyl Piperazine As a Chiral Building Block in the Synthesis of Complex Organic Molecules

Strategic Intermediate in Pharmaceutical Synthesis and Drug Discovery Pipelines

(R)-1-Boc-2-(tert-butyl)piperazine serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The piperazine (B1678402) ring is a common pharmacophore found in many approved drugs, and the specific stereochemistry and substitution pattern of this building block allow for the precise construction of active pharmaceutical ingredients (APIs). acs.org

One of the most notable applications is in the development of neurokinin-1 (NK1) receptor antagonists. psu.edu These antagonists have shown therapeutic potential in treating a range of conditions, including emesis (vomiting), depression, and anxiety. psu.edu The synthesis of potent NK1 receptor antagonists, such as aprepitant (B1667566), has utilized chiral piperazine intermediates to construct the core of the molecule, highlighting the importance of stereochemically defined building blocks. researchgate.netmdpi.com The (R)-configuration of the piperazine derivative is often essential for achieving the desired pharmacological activity.

Furthermore, derivatives of Boc-piperazine have been investigated for their activity against various pathogens. For instance, research into agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis, has involved the synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, where 1-Boc-piperazine is a key starting material. acs.org The development of novel antibacterial and antifungal agents has also incorporated the piperazine scaffold, demonstrating the broad utility of this structural motif in medicinal chemistry. researchgate.netescholarship.org

Below is a table summarizing key research findings on the use of this compound and related compounds in pharmaceutical synthesis:

| Therapeutic Area | Target/Application | Key Findings |

| Neurology | Neurokinin-1 (NK1) Receptor Antagonists | Essential for the synthesis of potent antagonists like aprepitant for conditions such as emesis and depression. psu.eduresearchgate.netmdpi.com |

| Infectious Diseases | Anti-parasitic Agents (Toxoplasma gondii) | Used in the synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives with activity against the parasite. acs.org |

| Infectious Diseases | Antibacterial and Antifungal Agents | The piperazine moiety is a key component in the development of new antimicrobial and antifungal compounds. researchgate.netescholarship.org |

Precursor in Agrochemical Development

The applications of piperazine derivatives extend beyond pharmaceuticals into the realm of agrochemicals. The structural features of these compounds can be tailored to interact with biological targets in pests and weeds, leading to the development of new herbicides and pesticides. researchgate.net

Research has demonstrated the synthesis of novel 1-phenyl-piperazine-2,6-diones that exhibit herbicidal activity. nih.gov While this specific example may not directly use this compound, it illustrates the potential of the broader class of piperazine-containing compounds in agrochemical discovery. The synthesis of such compounds often involves the use of protected piperazine intermediates to control the introduction of various substituents. The development of new and effective agrochemicals is critical for global food security, and piperazine-based scaffolds offer a promising avenue for the discovery of next-generation crop protection agents.

The following table highlights the role of piperazine derivatives in agrochemical research:

| Agrochemical Type | Application | Research Focus |

| Herbicides | Weed Control | Synthesis of novel 1-phenyl-piperazine-2,6-diones with demonstrated herbicidal properties. nih.gov |

| Pesticides | Pest Management | Piperazine is a known precursor in the synthesis of various pesticides. researchgate.net |

Contributions to the Synthesis of Peptides and Oligonucleotides

In the fields of peptide and oligonucleotide synthesis, the use of protecting groups is fundamental to achieving the desired sequence and structure. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, and its application in solid-phase peptide synthesis (SPPS) is well-established. nih.gov

While the direct incorporation of the entire this compound molecule into a peptide or oligonucleotide chain is less common, its structural motifs are highly relevant. The chiral piperazine core can be used as a scaffold to create peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. For example, the unnatural amino acid 2',6'-dimethyl-l-tyrosine, which has been incorporated into opioid peptidomimetics, is synthesized using a Boc-protected strategy. nih.gov This highlights the importance of Boc-protected chiral building blocks in creating novel peptide-like structures with therapeutic potential.

The table below summarizes the relevance of Boc-protected chiral building blocks in this area:

| Area of Synthesis | Application | Key Role of Boc-Protected Building Blocks |

| Peptidomimetics | Opioid Ligands | Synthesis of unnatural amino acids, such as 2',6'-dimethyl-l-tyrosine, for incorporation into opioid peptidomimetics to enhance potency. nih.gov |

| Solid-Phase Peptide Synthesis | General Peptide Synthesis | The Boc protecting group is a cornerstone of many synthetic strategies for building peptide chains. |

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is at the heart of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral ligands coordinate to a metal center to create a chiral catalyst that can selectively produce one enantiomer of a product over the other. nih.govresearchgate.net

This compound and other chiral piperazines are attractive starting materials for the synthesis of novel chiral ligands. thieme-connect.comthieme-connect.de Their rigid, C2-symmetric or non-symmetric structures can effectively transfer chiral information during a catalytic reaction. For instance, chiral piperazinylpropylisoxazoline ligands have been synthesized and shown to have high binding affinity and selectivity for dopamine (B1211576) receptors, demonstrating the potential of piperazine-based ligands in medicinal chemistry. nih.gov

Furthermore, the principles of using chiral building blocks are exemplified by the successful application of chiral bis(oxazoline) ligands in a wide range of asymmetric reactions, including cyclopropanation and 1,3-dipolar cycloadditions. nih.govbldpharm.com These ligands, often derived from readily available chiral amino alcohols, demonstrate how a stereochemically defined scaffold can induce high levels of enantioselectivity. The development of new chiral ligands from accessible starting materials like this compound is a continuous effort in the field of asymmetric catalysis, aiming to expand the toolbox of synthetic chemists for creating enantiomerically pure molecules. dicp.ac.cnacs.org

The following table provides an overview of the application of chiral piperazine-related structures in asymmetric catalysis:

| Catalytic Application | Ligand Type | Key Advantages |

| Asymmetric Hydrogenation | Chiral Diphosphine-Rhodium Complexes | High enantioselectivity in the hydrogenation of specific substrates. acs.org |

| Dopamine Receptor Binding | Chiral Piperazinylpropylisoxazoline Ligands | High affinity and selectivity for dopamine D3 receptors. nih.gov |

| General Asymmetric Synthesis | Chiral Bis(oxazoline) Ligands | Versatile ligands for a variety of metal-catalyzed asymmetric reactions. nih.govbldpharm.com |

| Asymmetric Acylation | C2-Symmetric Chiral Piperazines | Efficient desymmetrization of meso-diols. thieme-connect.comthieme-connect.de |

Q & A

Q. Key Analytical Techniques :

- NMR Spectroscopy : Confirms regiochemistry (e.g., tert-butyl integration at δ 1.2–1.4 ppm) .

- HPLC-MS : Monitors reaction progress and purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate racemization during Boc deprotection of this compound?

Methodological Answer :

Racemization risks arise under acidic deprotection (e.g., TFA or HCl in dioxane). Optimization strategies include:

- Low-Temperature Deprotection : Conduct reactions at 0–4°C to minimize acid-induced stereochemical scrambling .

- Alternative Reagents : Use milder acids (e.g., ZnBr₂ in DCM) or enzymatic cleavage (e.g., lipases) to preserve chirality .

- In Situ Monitoring : Track ee via circular dichroism (CD) or real-time chiral HPLC to adjust conditions dynamically .

Q. Data Example :

| Condition | ee Retention (%) | Yield (%) |

|---|---|---|

| TFA, 25°C | 78 | 85 |

| ZnBr₂, 0°C | 95 | 80 |

| Enzymatic (CAL-B) | 99 | 70 |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns tert-butyl (δ 1.2–1.4 ppm for ¹H; δ 28–30 ppm for ¹³C) and Boc carbonyl (δ 155–160 ppm for ¹³C) .

- IR Spectroscopy : Identifies Boc C=O stretch (~1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream derivatization?

Methodological Answer :

The tert-butyl group:

- Limits Nucleophilic Attack : Reduces reactivity at the adjacent piperazine nitrogen, requiring stronger bases (e.g., LDA) for alkylation .

- Enhances Stability : Protects against oxidative degradation, enabling harsh conditions (e.g., Pd-catalyzed cross-couplings) .

Q. Case Study :

- Suzuki-Miyaura Coupling : tert-butyl-substituted piperazines require elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) for efficient aryl coupling .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Q. Methodological Answer :

Q. Example :

| Crystal System | Space Group | R-Factor (%) | Flack Parameter |

|---|---|---|---|

| Monoclinic | P2₁ | 4.2 | 0.03(2) |

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Methodological Answer :

- Receptor Binding Assays : Screen for GPCR activity (e.g., serotonin or dopamine receptors) using radioligand displacement .

- Cellular Viability (MTT Assay) : Assess cytotoxicity (IC₅₀) in HEK-293 or HepG2 cells .

- Solubility Testing : Use shake-flask method with HPLC quantification to guide formulation .

Advanced Tip : Pair with molecular docking to predict binding modes to receptors like 5-HT₁A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.